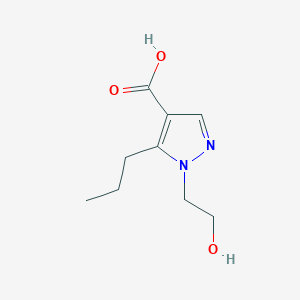1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid
CAS No.: 1152555-04-8
Cat. No.: VC3347008
Molecular Formula: C9H14N2O3
Molecular Weight: 198.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1152555-04-8 |
|---|---|
| Molecular Formula | C9H14N2O3 |
| Molecular Weight | 198.22 g/mol |
| IUPAC Name | 1-(2-hydroxyethyl)-5-propylpyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C9H14N2O3/c1-2-3-8-7(9(13)14)6-10-11(8)4-5-12/h6,12H,2-5H2,1H3,(H,13,14) |
| Standard InChI Key | JRXZGZBNTANNND-UHFFFAOYSA-N |
| SMILES | CCCC1=C(C=NN1CCO)C(=O)O |
| Canonical SMILES | CCCC1=C(C=NN1CCO)C(=O)O |
Introduction
Chemical Properties and Structure
1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid is defined by its pyrazole core structure with specific functional group substitutions. The compound has a molecular formula of C9H14N2O3 and a molecular weight of 198.22 g/mol . The structure comprises a pyrazole ring with a carboxylic acid group at the C-4 position, a propyl group at the C-5 position, and a 2-hydroxyethyl substituent at the N-1 position.
The physical properties of this compound include:
| Property | Value |
|---|---|
| CAS Number | 1152555-04-8 |
| Molecular Formula | C9H14N2O3 |
| Molecular Weight | 198.22 g/mol |
| Boiling Point | 391.6±32.0 °C (Predicted) |
| Density | 1.27±0.1 g/cm³ (Predicted) |
| pKa | 3.85± (Predicted) |
The presence of the carboxylic acid group contributes to the acidic character of the molecule, while the hydroxyl group in the hydroxyethyl moiety provides potential for hydrogen bonding. These structural features significantly influence the compound's solubility, reactivity, and potential biological interactions. The propyl chain at the C-5 position imparts a degree of hydrophobicity, which may affect the compound's pharmacokinetic properties and ability to penetrate cell membranes.
Structure-Activity Relationships
The biological activity of pyrazole derivatives is highly dependent on their structural features. For 1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid, several structural elements may contribute to its potential pharmacological profile:
Impact of Key Functional Groups
| Functional Group | Position | Potential Impact on Activity |
|---|---|---|
| Carboxylic Acid | C-4 | May enhance water solubility; potential binding site for protein targets; possible contribution to anti-inflammatory activity |
| Propyl Chain | C-5 | Contributes hydrophobicity; may enhance cell membrane penetration; potential binding to hydrophobic pockets of target proteins |
| Hydroxyethyl | N-1 | Potential hydrogen bonding; may enhance water solubility; possible contribution to target specificity |
The pyrazole core itself serves as a privileged structure in medicinal chemistry, often functioning as a bioisostere for other heterocyclic rings. In the context of phosphodiesterase (PDE) inhibitors, similar pyrazole derivatives have been shown to interact with key binding domains in the enzyme active site .
Comparison with Related Pyrazole Derivatives
1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid shares structural similarities with several other pyrazole compounds that have been more extensively studied. Comparing its structure with these related compounds can provide insights into its potential properties and applications.
Structural Comparisons
| Compound | Key Structural Differences | Potential Effect on Properties |
|---|---|---|
| 5-amino-1-(2-hydroxyethyl)pyrazole-4-carboxylic acid | Amino group at C-5 instead of propyl | More hydrophilic; potential for additional hydrogen bonding; different electronic properties |
| 1H-pyrazole-3-carboxamide derivatives | Carboxamide at C-3 vs. carboxylic acid at C-4; different N-1 substituents | Different hydrogen bonding pattern; altered metabolic stability; modified target binding |
| Pyrazolo[1,5-a]pyrimidine derivatives | Fused ring system vs. single pyrazole ring | More rigid structure; different electronic distribution; modified binding specificity |
The substitution of a propyl group at the C-5 position, compared to amino groups found in similar compounds, likely increases the compound's lipophilicity. This property could enhance membrane permeability while potentially affecting water solubility compared to more polar derivatives .
Research Challenges and Future Directions
Despite the potential applications of 1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid, several research challenges remain to be addressed:
Synthetic Optimization
Development of efficient, scalable synthesis routes specifically optimized for this compound remains an important research goal. Current synthetic approaches for related compounds often involve multiple steps and may present challenges in terms of regioselectivity, particularly for substitution at specific positions of the pyrazole ring.
Comprehensive Biological Evaluation
Detailed studies focusing specifically on the biological activity profile of 1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid are needed. These should include:
-
In vitro enzyme inhibition assays (particularly for phosphodiesterases)
-
Cell-based assays for antimicrobial, anti-inflammatory, and anticancer activity
-
Evaluation of structure-activity relationships through systematic modification of key structural elements
-
Assessment of pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles
Computational Studies
Molecular modeling and computational chemistry approaches could provide valuable insights into the binding interactions of 1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid with potential biological targets. These studies could guide further structural optimization to enhance potency and selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume